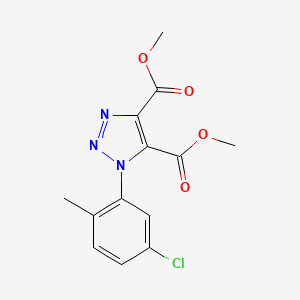

Dimethyl 1-(5-chloro-2-methylphenyl)triazole-4,5-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

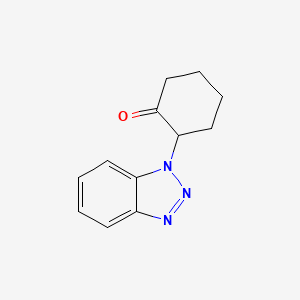

Dimethyl 1-(5-chloro-2-methylphenyl)triazole-4,5-dicarboxylate is a chemical compound with the linear formula C14H13ClN2O4 . It has a molecular weight of 308.724 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of triazoles involves the 1,3-dipolar cycloaddition of an alkyl azide to an alkyne . This reaction theoretically results in perfect ‘atom economy’, meaning every atom of starting material is incorporated into the product molecule . The synthesis of these molecules can be done in a microwave oven, which offers several advantages over standard heating methods .Molecular Structure Analysis

Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

Triazoles have become important organic substrates due to their unusual N, N, bonding arrangements . They have many possible applications, ranging from industrial uses to a variety of pharmaceutical applications .科学的研究の応用

Triazole Derivatives Synthesis and Pharmacological Properties

Triazole derivatives, including compounds similar to Dimethyl 1-(5-chloro-2-methylphenyl)triazole-4,5-dicarboxylate, have been synthesized and evaluated for their valuable pharmacological properties. These compounds, due to their structural complexity, exhibit a range of activities, such as anti-convulsive, which makes them potential candidates for treating epilepsy and related conditions (Shelton, 1981).

Molecular Interactions and Structural Analysis

Research into ethyl 2-triazolyl-2-oxoacetate derivatives, which share a core structural similarity with the compound , has demonstrated significant insights into their molecular interactions. Through Hirshfeld surface analysis and DFT calculations, the study revealed how different substituents influence the molecular electrostatic potential and interaction energies, offering potential for designing molecules with specific binding properties (Ahmed et al., 2020).

Nucleophilic and Electrophilic Nature Studies

Further studies have explored the nucleophilic/electrophilic nature of certain triazole derivatives, shedding light on how these properties are affected by ring substituents. This research is crucial for understanding the reactivity and potential applications of these compounds in various chemical reactions and possibly in drug development (Ahmed et al., 2020).

Antitumor Activities

Interesting heterocycles derived from triazole-based intermediates have been synthesized, showing potential as antitumor agents against specific cancer cell lines. This highlights the versatility of triazole derivatives in medicinal chemistry for developing new therapeutic agents (Badrey & Gomha, 2012).

Safety and Hazards

将来の方向性

Triazole synthesis provides an excellent example of a reaction that has relevance . These chemicals have important applications in the chemical and pharmaceutical industries, and have the potential to illustrate principles of green chemistry to undergraduates . The synthesis of 1,2,3-triazoles involves the 1,3-dipolar cycloaddition of an alkyl azide to an alkyne . This reaction theoretically results in perfect ‘atom economy’, meaning every atom of starting material is incorporated into the product molecule .

特性

IUPAC Name |

dimethyl 1-(5-chloro-2-methylphenyl)triazole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O4/c1-7-4-5-8(14)6-9(7)17-11(13(19)21-3)10(15-16-17)12(18)20-2/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLVGRWBIPNUIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,6-Tris(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B2652669.png)

![4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2652674.png)

![N-methyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2652677.png)

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2652682.png)

![Methyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2652683.png)

![4-(4-Benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2652686.png)

methanone](/img/structure/B2652688.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-phenethylacetamide](/img/structure/B2652690.png)